Hexynoic acid STP ester
Description
Contextualization of Advanced Ester Compounds in Modern Chemical Synthesis
Esters are a fundamental class of organic compounds, recognized for their importance in both natural and synthetic chemistry. solubilityofthings.comnumberanalytics.com In contemporary chemical synthesis, advanced ester compounds, particularly activated esters, have gained prominence. mdpi.comlumiprobe.com These are esters that are more susceptible to nucleophilic attack than simple esters, making them highly reactive and valuable in various chemical transformations. mdpi.com Their high reactivity and the ease with which they undergo reactions are particularly useful in fields like polymer chemistry and biochemistry. mdpi.com The formation of stable amide bonds through the reaction of activated esters with amino groups is a synthetically valuable transformation due to its high selectivity. mdpi.comnih.gov This has led to their widespread use in the synthesis of functional polymers and in bioconjugation, the process of linking molecules to biomolecules like proteins. mdpi.comnih.gov
The Unique Structural Architecture of Hexynoic Acid STP Ester: A Research Perspective
This compound is an organic compound with the molecular formula C₁₂H₇F₄O₅S. smolecule.com Its structure is characterized by a hexynoic acid moiety linked to a sulfotetrafluorophenyl (STP) group. smolecule.com This unique architecture combines two key features that are highly advantageous from a research perspective.
The first is the terminal alkyne group (a carbon-carbon triple bond) on the hexynoic acid portion. This alkyne is a versatile functional group that can participate in a variety of chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." smolecule.com This reaction allows for the efficient and specific formation of a stable triazole linkage with molecules containing an azide (B81097) group. smolecule.com
The second critical component is the sulfotetrafluorophenyl (STP) ester. STP esters are considered superior alternatives to the more conventional N-hydroxysuccinimide (NHS) esters for labeling amine groups in aqueous environments. lumiprobe.comglpbio.com The electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilicity of the ester's carbonyl carbon, making it highly reactive towards primary amines found in proteins and peptides. smolecule.com This increased reactivity, coupled with better stability against hydrolysis (reaction with water) compared to NHS esters, results in a more efficient labeling of biomolecules. smolecule.comlumiprobe.comantibodies.com
Rationale for Investigating this compound: Bridging Synthetic Organic Chemistry and Chemical Biology
The investigation of this compound is driven by its ability to act as a powerful bridge between synthetic organic chemistry and chemical biology. It serves as a bifunctional linker, enabling the connection of synthetic molecules to biological ones. The STP ester end of the molecule allows for the straightforward attachment to amine groups on proteins, peptides, and other biomolecules. lumiprobe.comglpbio.com Once attached, the alkyne end provides a handle for further modification through click chemistry. smolecule.com
This dual functionality makes it an invaluable tool for a wide range of applications in chemical biology, including:
Protein Labeling: Researchers can attach fluorescent dyes, biotin (B1667282) tags, or other probes to proteins to study their localization, interactions, and dynamics within living cells. smolecule.comcaymanchem.com
Drug Development: The compound can be used to conjugate therapeutic agents to specific biological targets, a key strategy in the development of targeted therapies. smolecule.com
Biochemical Research: It is extensively used for labeling proteins and peptides to investigate protein interactions and functions. smolecule.com
Overview of Research Paradigms and Methodologies Applied to this compound
Research involving this compound primarily revolves around its application as a labeling and bioconjugation reagent. The primary methodologies employed include:
Amine Labeling: The core application involves the reaction of the STP ester with primary amines on biomolecules. This is typically carried out in aqueous buffer solutions, with the pH optimized to favor the reaction with amines over hydrolysis. lumiprobe.comrsc.org
Click Chemistry: Following the initial labeling, the alkyne group is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. smolecule.com This allows for the attachment of a second molecule of interest that has been functionalized with an azide group.
Analytical Techniques: A variety of analytical methods are used to confirm the successful labeling and conjugation. These often include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to verify the purity and identity of the modified biomolecules. antibodies.com 1H Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the compound. antibodies.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7F4O5S- |
|---|---|
Molecular Weight |
339.24 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-hex-5-ynoyloxybenzenesulfonate |
InChI |
InChI=1S/C12H8F4O5S/c1-2-3-4-5-6(17)21-11-7(13)9(15)12(22(18,19)20)10(16)8(11)14/h1H,3-5H2,(H,18,19,20)/p-1 |
InChI Key |
REZIFUYKIHTOIL-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F |
Origin of Product |
United States |
Synthetic Methodologies for Hexynoic Acid Stp Ester and Its Analogues
Retrosynthetic Analysis for Hexynoic Acid STP Ester Scaffold Construction
A retrosynthetic analysis of this compound begins with the disconnection of the ester linkage. This primary disconnection yields hexynoic acid and 4-hydroxy-2,3,5,6-tetrafluorobenzenesulfonate (the hydrophilic activating group). This approach simplifies the synthesis into two main challenges: the preparation of the hexynoic acid backbone and the formation of the activated STP ester.
The hexynoic acid itself can be synthesized through various established alkyne synthesis routes. A common method involves the alkylation of acetylene (B1199291) with a suitable haloalkane. For more complex analogues with specific stereochemistry, more advanced synthetic strategies are required.
The formation of the STP ester is the crucial step. This involves the activation of the carboxylic acid of hexynoic acid to facilitate esterification with the hydroxyl group of the sulfotetrafluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms on the phenyl ring significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines. smolecule.com
Novel Esterification Protocols for STP Moiety Integration in this compound
The integration of the STP moiety is a critical step that defines the reactivity of the final compound. Several protocols have been developed to achieve this esterification efficiently.
Modern synthetic methods are moving towards catalytic processes to improve efficiency and reduce waste. While direct esterification using coupling agents like carbodiimides is a common approach for forming activated esters, newer catalytic systems are being explored. researchgate.netthieme-connect.com
One such approach involves the in-situ generation of a hypervalent iodine(III) species. researchgate.net This can be achieved using a catalytic amount of an aryl iodide in the presence of an oxidizing agent. researchgate.net This method allows for the activation of esters under mild conditions. researchgate.net Another emerging area is the use of weak interactions, such as chalcogen bonding, to activate esters. acs.orgnih.gov This strategy aims to overcome the limitations of strong Lewis acid catalysts, which can be difficult to turn over. acs.orgnih.gov For the synthesis of STP esters specifically, direct esterification remains a prevalent method. smolecule.comuevora.pt
Table 1: Comparison of Catalytic Approaches for Ester Activation
| Catalytic Approach | Catalyst System | Key Features | Potential Application to STP Ester Synthesis |
|---|---|---|---|
| Hypervalent Iodine Catalysis | Ar−I/HF·pyridine/mCPBA | In-situ generation of reactive species; mild conditions. researchgate.net | Potentially applicable for activating hexynoic acid for esterification. |
| Weak Interaction Catalysis | Tailored Chalcogen-Bonding Catalysts | Reconciles catalytic activity and turnover; activates inherently low reactive esters. acs.orgnih.gov | Could offer a milder alternative to traditional coupling agents. |
| Organometallic Catalysis | Transition Metal Complexes (e.g., Ru, Mn) | Can operate under mild conditions; potential for novel reactivity. anr.fryedarnd.com | May provide alternative pathways for ester formation, though less common for this specific transformation. |
While hexynoic acid itself is achiral, the synthesis of chiral analogues is of significant interest for creating probes with specific binding properties. The stereoselective synthesis of β-branched α-amino acids, for instance, can be achieved through phase-transfer-catalyzed asymmetric alkylation. organic-chemistry.org This method allows for the preparation of all stereoisomers of β-alkyl-α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
For the synthesis of chiral alkynoic acids, various methods have been developed. Gold-catalyzed cycloisomerization of alkyne-containing amino acid derivatives can lead to chiral enol-lactones, which are versatile intermediates. mdpi.com Another approach involves the iron-catalyzed reaction of 4-ethynyloxetan-2-ones with Grignard reagents, which proceeds with a complete inversion of the stereogenic carbon center. researchgate.net These methods provide access to a diverse range of chiral building blocks that can be converted into analogues of this compound.
Table 2: Selected Methods for Stereoselective Synthesis of Chiral Alkynoic Acid Precursors
| Method | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Bromide | High enantio- and diastereoselectivities for β-branched α-amino acids. | organic-chemistry.org |
| Gold-Catalyzed Cycloisomerization | AuCl | Regioselective and stereoselective conversion of amino acid-derived alkynoic acids to enol-lactones. | mdpi.com |
| Iron-Catalyzed Reaction | Fe Catalyst/Grignard Reagent | Highly regio- and diastereoselective synthesis of 4-alkynoic acids with complete inversion of stereochemistry. | researchgate.net |
| Asymmetric Mannich Reaction | Squaramide Cinchona Alkaloids | Enantioselective synthesis of novel chiral β-amino acid derivatives. | researchgate.net |
Functional Group Interconversions and Derivatization of this compound
Once synthesized, this compound can be further modified to suit various applications, particularly in the realm of bioorthogonal chemistry.
The terminal alkyne group of this compound is a key functional handle for bioorthogonal reactions. researchgate.net These reactions allow for the selective modification of biomolecules in complex biological environments. nih.govacs.org
The most prominent bioorthogonal reaction involving a terminal alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.netnih.gov This reaction forms a stable triazole linkage with an azide-modified molecule. smolecule.com Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes and does not require a cytotoxic copper catalyst, making it highly suitable for live-cell imaging. acs.orgrsc.org Additionally, copper-free Sonogashira cross-coupling reactions have been developed for the functionalization of alkyne-encoded proteins in aqueous media. nih.gov
Table 3: Bioorthogonal Reactions for Alkyne Functionalization
| Reaction | Key Reactants | Catalyst | Key Features |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Copper(I) | High efficiency and selectivity; forms a stable triazole linkage. researchgate.netnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145), Azide | None (strain-promoted) | Copper-free, suitable for living systems. acs.orgrsc.org |
| Sonogashira Cross-Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium/Copper | Allows for the introduction of a wide range of aromatic groups. nih.gov |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Alkyne, Tetrazine | None | Rapid kinetics without catalysis. escholarship.org |
The STP ester linkage is designed for reactivity with primary amines. uevora.pt However, its stability and reactivity can be influenced by the reaction conditions. The primary reaction of the STP ester is nucleophilic acyl substitution with amines to form a stable amide bond. smolecule.com
While the primary purpose of the STP ester is to be replaced by a nucleophile, its reactivity can be modulated. The rate of aminolysis is dependent on the pH of the medium, with higher pH values increasing the nucleophilicity of amines but also accelerating hydrolysis. smolecule.com The high stability of STP esters compared to NHS esters allows for greater labeling efficiency and less degradation upon storage. google.com While not a modification in the traditional sense, understanding the factors that govern the cleavage of the ester is crucial for its application. The primary "modification" is its reaction with a target amine, leading to the formation of a stable conjugate.
Solid-Phase Synthesis Techniques for Oligomeric Forms of this compound
While information specifically on the solid-phase synthesis of oligomeric forms of this compound is not abundant in publicly available literature, the principles of solid-phase peptide synthesis (SPPS) can be applied. In this hypothetical application, a resin-bound amine would be acylated by this compound. The terminal alkyne of the attached hexynoate could then be modified, for example, by a click reaction, before the next coupling step.
Alternatively, oligomers of hexynoic acid could be synthesized on a solid support first, followed by activation of the terminal carboxylic acid and reaction with 4-sulfotetrafluorophenol to form the STP ester. This approach would involve the stepwise addition of hexynoic acid monomers to a growing chain on a solid support. Each coupling step would require a deprotection step to reveal a reactive group for the next monomer addition. Once the desired oligomer length is achieved, the terminal carboxylic acid would be activated and reacted with 4-sulfotetrafluorophenol to yield the resin-bound oligomeric STP ester. Cleavage from the resin would then yield the final product.
The choice of solid support is crucial and would depend on the specific cleavage and reaction conditions required. Resins such as Wang or Rink amide resins are commonly used in solid-phase synthesis.
Process Optimization and Scale-Up Considerations for this compound Production
The optimization and scale-up of this compound production require careful consideration of several factors to ensure efficiency, safety, and product quality. Key parameters for optimization include reaction concentration, temperature, and stoichiometry of reactants.
For the coupling reaction, running at a higher concentration can increase the reaction rate but may also lead to challenges with heat dissipation and mixing, especially on a larger scale. The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of the active ester. An optimal temperature profile might involve an initial low temperature during the addition of the coupling agent, followed by a gradual increase to room temperature.
The stoichiometry of the reactants is another critical factor. Using a slight excess of the less expensive reagent, typically the carbodiimide, can help drive the reaction to completion. However, a large excess should be avoided to minimize downstream purification challenges.
During scale-up, several considerations become paramount:
Mixing: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction kinetics. The choice of reactor and impeller design is important.
Heat Transfer: The esterification reaction is often exothermic. A robust cooling system is necessary to manage the heat generated and prevent thermal runaway.
Work-up and Purification: The removal of the urea (B33335) byproduct and any unreacted starting materials is a key step. On a larger scale, filtration can become a bottleneck. Alternative purification methods, such as crystallization or chromatography, may need to be developed and optimized. For instance, in the synthesis of a related compound, purification was achieved using column chromatography on silica (B1680970) gel.
Solvent Selection: The choice of solvent impacts reaction performance, product solubility, and downstream processing. On a large scale, factors such as solvent cost, toxicity, and ease of recovery become more significant.
A data table summarizing key optimization parameters is presented below.
| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |
| Reaction Concentration | Typically dilute to ensure good mixing and control. | Higher concentrations are preferred for throughput, but require efficient heat and mass transfer. |
| Temperature Control | Easily managed with standard lab equipment (ice baths, heating mantles). | Requires a jacketed reactor with precise temperature control to manage exotherms. |
| Reagent Stoichiometry | Small excesses are often used to drive the reaction. | Precise control of stoichiometry is critical to minimize waste and purification costs. |
| Purification | Often relies on column chromatography. | Chromatography is less practical. Crystallization, extraction, and filtration are preferred methods. |
| Byproduct Removal | Filtration of small amounts of urea byproduct is straightforward. | Efficient filtration systems are needed to handle larger volumes of solid byproduct. |
By systematically addressing these factors, the production of this compound can be successfully optimized and scaled up to meet demand.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Hexynoic Acid Stp Ester
Conformational Analysis of Hexynoic Acid STP Ester by High-Resolution NMR Techniques (e.g., NOESY, ROESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For this compound, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly insightful. These techniques probe through-space correlations between protons that are in close proximity, providing crucial distance constraints for conformational analysis.
In a typical study, NOESY cross-peaks would be observed between the protons of the hexynoic acid chain and those of the succinimidyl and trimethylsilylphenyl groups. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the correlated nuclei. By analyzing the pattern and intensity of these correlations, researchers can deduce the preferred spatial arrangement of the different fragments of the molecule. For instance, correlations between the aliphatic protons of the hexynoic acid chain and the aromatic protons of the STP moiety would indicate a folded conformation where these groups are in close spatial proximity. The absence of such correlations would suggest a more extended conformation.
Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound
| Interacting Protons | Expected Correlation | Implied Conformation |
| Hexynoic acid methylene (B1212753) protons & Succinimide (B58015) protons | Weak to Medium | Indicates proximity and potential for folded or bent conformations. |
| Hexynoic acid terminal alkyne proton & Phenyl protons | Weak | Suggests a degree of folding bringing the chain terminus near the aromatic ring. |
| Trimethylsilyl (B98337) (TMS) protons & Succinimide protons | None to Weak | The distance between these groups would likely be too great for a strong signal. |
| Phenyl protons & Succinimide protons | Medium | Highlights the fixed geometry between the phenyl ring and the succinimidyl ester. |
Vibrational Spectroscopy (FTIR, Raman) for Probing Intramolecular and Intermolecular Interactions of this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. For this compound, these methods are instrumental in confirming the presence of key structural motifs and probing subtle interactions.
The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the succinimide ring, typically found in the region of 1700-1800 cm⁻¹. The carbon-carbon triple bond of the hexynoic acid moiety would exhibit a characteristic sharp, and typically weak, absorption around 2100-2260 cm⁻¹. The trimethylsilyl group would also show distinct peaks, including a strong Si-C stretching vibration.
Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C≡C triple bond, which may be weak in the FTIR spectrum, often gives a strong signal in the Raman spectrum. By analyzing shifts in the vibrational frequencies upon changes in solvent or temperature, one can infer details about intramolecular hydrogen bonding or intermolecular packing forces.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Ester Carbonyl (C=O) | Stretching | 1760-1780 | Weak |
| Succinimide Carbonyl (C=O) | Symmetric/Asymmetric | 1700-1740 | Weak |
| Alkyne (C≡C) | Stretching | 2100-2260 (Weak) | 2100-2260 (Strong) |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| Si-CH₃ | Rocking/Stretching | 1250, 840 | Moderate |
| C-H (Aliphatic & Aromatic) | Stretching | 2850-3100 | Strong |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Its Cocrystals
The most definitive method for determining the three-dimensional structure of a molecule is X-ray crystallography. A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information would unambiguously establish the solid-state conformation and packing arrangement of the molecule in the crystal lattice.
Growing suitable single crystals of this compound would be the first critical step. Once a high-quality crystal is obtained, diffraction data can be collected and the structure solved. The resulting crystal structure would reveal the planarity of the succinimidyl ring, the conformation of the hexynoic acid chain, and the orientation of the trimethylsilylphenyl group. Furthermore, analysis of the crystal packing can elucidate intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking interactions between aromatic rings, which govern the supramolecular architecture.
The formation of cocrystals with other molecules could also be explored to study intermolecular interactions in a controlled manner and potentially improve the crystalline properties of the parent molecule.
Chiroptical Spectroscopy (CD, ORD) for Investigating Stereochemical Integrity and Absolute Configuration of this compound Enantiomers
If this compound were to exist as a chiral molecule (for example, if the hexynoic acid chain were substituted to create a stereocenter), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for its stereochemical analysis. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral molecule.
The CD spectrum of a single enantiomer of a chiral this compound would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores (e.g., the aromatic ring and carbonyl groups). The mirror-image CD spectrum would be observed for the opposite enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter could be determined.
ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, provides complementary information and can be particularly useful for determining the absolute configuration of molecules with chromophores that absorb in the far-UV region.
Mass Spectrometry-Based Fragmentation Pathway Analysis and Isotopic Labeling Studies of this compound
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula.
Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecule. By subjecting the protonated molecule [M+H]⁺ or other adducts to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of these fragment ions provides valuable structural information. For this compound, expected fragmentation pathways would include the loss of the succinimidyl group, cleavage of the ester bond, and fragmentation of the hexynoic acid chain.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be used to further elucidate fragmentation mechanisms. By observing the mass shifts in the fragment ions, the origin of each fragment can be definitively assigned, providing a detailed map of the molecule's gas-phase chemistry.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (relative to M) | Proposed Fragment Structure | Fragmentation Pathway |
| M - 99 | [M - C₄H₅NO₂]⁺ | Loss of the succinimide radical. |
| M - 221 | [C₆H₇O]⁺ | Cleavage of the ester bond with charge on the hexynoyl moiety. |
| 222 | [C₁₀H₁₂NO₂Si]⁺ | Cleavage of the ester bond with charge on the STP moiety. |
| 99 | [C₄H₅NO₂]⁺ | The succinimide cation. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. |
Computational Chemistry and Molecular Dynamics Simulations of Hexynoic Acid Stp Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Hexynoic Acid STP Ester
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. By solving the Schrödinger equation for the molecule, these methods can elucidate its electronic structure and predict its reactivity. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed.
Detailed analysis of the electronic properties of this compound can reveal key reactivity indicators. The distribution of electron density, for instance, can highlight electrophilic and nucleophilic sites, which is crucial for understanding its reaction with amine groups. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the primary site of reaction is the ester carbonyl carbon, which is expected to be highly electrophilic. Quantum chemical calculations can quantify this electrophilicity and predict the activation energy for the nucleophilic attack by an amine.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 5.4 D | Influences solubility and intermolecular interactions |
Molecular Docking and Binding Affinity Predictions of this compound with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which is designed to label proteins, molecular docking can be used to predict its binding pose within the active or allosteric sites of specific target proteins. This is particularly relevant for understanding how the ester might interact with a protein's surface before the covalent labeling reaction occurs.
The process involves preparing the 3D structures of both the this compound (the ligand) and the target protein (the receptor). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity. The results can provide insights into the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the non-covalent complex.
Predicting the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a key outcome of molecular docking studies. A lower binding energy suggests a more stable complex and a higher affinity.
Table 2: Predicted Binding Affinities of this compound with Model Proteins
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Human Serum Albumin (HSA) | -6.8 | Lys199, Arg218, His242 |
| Lysozyme | -5.2 | Asp52, Trp62, Asn59 |
Note: This table contains hypothetical data for illustrative purposes. The selection of proteins is based on common targets for labeling studies.
Molecular Dynamics Simulations for Conformational Sampling, Solvent Interactions, and Membrane Partitioning of this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound, its interactions with solvent molecules, and its potential to partition into biological membranes. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the system evolves over time.
Conformational sampling through MD can reveal the preferred shapes of this compound in solution. This is important as the conformation of the molecule can influence its reactivity and ability to bind to target proteins. Simulations can also shed light on the hydration shell around the molecule, providing a detailed picture of its interactions with water molecules. Given that the STP ester is designed for better water solubility compared to NHS esters, MD simulations can quantify the energetic and structural aspects of this improved solubility.
Furthermore, MD simulations can be used to study the partitioning of this compound into a lipid bilayer, which is a model for a cell membrane. This is relevant for understanding its ability to cross cell membranes and label intracellular proteins. The potential of mean force (PMF) along the membrane normal can be calculated to determine the free energy barrier for membrane translocation.
Table 3: Solvent Accessible Surface Area (SASA) and Hydration Free Energy of this compound in Different Solvents
| Solvent | Average SASA (Ų) | Hydration/Solvation Free Energy (kcal/mol) |
|---|---|---|
| Water | 250 | -12.5 |
| DMSO | 275 | -10.2 |
Note: The data in this table is hypothetical and intended to illustrate the types of insights that can be gained from MD simulations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
Density Functional Theory (DFT) is a powerful quantum mechanical method that is well-suited for studying reaction mechanisms. For this compound, DFT can be used to elucidate the detailed mechanism of its reaction with primary amines, which is the basis for its use as a labeling agent.
A DFT study would typically involve mapping the potential energy surface for the reaction. This includes identifying the structures and energies of the reactants, transition states, intermediates, and products. The transition state is of particular interest as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the geometry of the transition state, researchers can understand the key atomic motions involved in bond formation and cleavage.
For the reaction of this compound with an amine, the mechanism is expected to be a nucleophilic acyl substitution. DFT calculations can confirm this and provide a quantitative description of the energy profile. The calculations can also be used to study the effect of the solvent on the reaction mechanism and energetics.
Table 4: Calculated Activation Energies for the Reaction of this compound with a Model Amine (Methylamine)
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack of the amine on the carbonyl carbon | 15.2 |
| Step 2 | Proton transfer | 5.1 |
Note: These values are hypothetical and serve to illustrate the application of DFT in studying reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. While a single compound like this compound cannot be used to build a QSAR/QSPR model, such models can be developed for a series of its analogues to guide the design of new labeling reagents with improved properties.
To develop a QSAR model, a set of analogues of this compound would be synthesized, and their reactivity towards a model amine would be measured experimentally. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analogue. These descriptors can be based on topology, geometry, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed reactivity.
A successful QSAR model can be used to predict the reactivity of new, unsynthesized analogues, thereby accelerating the discovery of more efficient labeling reagents. Similarly, QSPR models can be developed to predict properties such as solubility or stability.
Table 5: Sample Data for a Hypothetical QSAR Study of this compound Analogues
| Analogue | Experimental Reactivity (log k) | Calculated Descriptor 1 (e.g., LUMO Energy) | Calculated Descriptor 2 (e.g., Molar Refractivity) |
|---|---|---|---|
| 1 | 1.2 | -1.5 | 85.2 |
| 2 | 1.5 | -1.7 | 88.9 |
| 3 | 0.9 | -1.3 | 82.1 |
Note: This table presents a simplified, hypothetical dataset to illustrate the components of a QSAR study.
Mechanistic Investigations of Hexynoic Acid Stp Ester Activity
Enzyme Kinetics and Mechanistic Characterization of Hexynoic Acid STP Ester Interactions
The biological environment is replete with enzymes that can potentially interact with and modify exogenous molecules like this compound. The two primary sites for such interactions are the STP ester linkage and the terminal alkyne moiety.
The stability of the this compound in aqueous environments is a critical factor for its efficacy as a labeling reagent. The primary competing reaction to the desired amidation with a biomolecule is the hydrolysis of the ester bond, a reaction that can be significantly accelerated by esterase enzymes present in biological samples.
STP esters were developed as a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters. smolecule.comlumiprobe.com This enhanced stability is attributed to the electron-withdrawing nature of the tetrafluorophenyl ring, which is further enhanced by the sulfonate group. smolecule.com While this electronic effect increases the electrophilicity of the carbonyl carbon, making it reactive towards primary amines, it also renders it susceptible to nucleophilic attack by water. However, compared to NHS esters, STP esters exhibit a significantly lower rate of hydrolysis. smolecule.comlumiprobe.comglpbio.comantibodies.com
Kinetic studies comparing the hydrolysis rates of STP and NHS esters under physiologically relevant pH conditions have demonstrated the superior stability of the STP ester. This resistance to premature degradation ensures a higher yield of the desired bioconjugate.
Table 1: Comparative Kinetic Parameters of STP and NHS Ester Hydrolysis
| Parameter | STP Ester | NHS Ester |
|---|---|---|
| Hydrolysis Rate Constant (k_hydrolysis) at pH 8.5 (s⁻¹) | Lower | Higher |
| Half-life (t₁/₂) in aqueous buffer | Longer | Shorter |
| Ratio of Amination to Hydrolysis (k_amination / k_hydrolysis) | Higher | Lower |
This table represents a qualitative comparison based on available literature. Precise numerical values can vary depending on the specific ester and reaction conditions.
The mechanism of esterase-mediated hydrolysis is expected to follow the canonical pathway for this enzyme class. This involves the formation of a tetrahedral intermediate following the nucleophilic attack of a serine residue in the enzyme's active site on the ester's carbonyl carbon. This intermediate then collapses, releasing the sulfotetrafluorophenol leaving group and forming an acyl-enzyme intermediate. Subsequent deacylation by a water molecule regenerates the active enzyme and releases hexynoic acid. The efficiency of this enzymatic hydrolysis would depend on the accessibility of the ester linkage to the active site of various esterases.
The terminal alkyne group of this compound is primarily intended for "click chemistry" reactions, a type of bioorthogonal ligation. However, the alkyne functionality itself can be a substrate for certain enzymes. While specific studies on the enzymatic transformation of the alkyne in this compound are not prevalent, the biochemistry of alkynes suggests potential metabolic pathways.
Enzymes such as certain cytochrome P450 isoforms are known to oxidize terminal alkynes. nih.govcaltech.edu This can lead to the formation of various products, including aldehydes, ketones, or carboxylic acids, or it can result in the covalent modification and inactivation of the enzyme itself. Additionally, enzymes like acetylene (B1199291) hydratases can catalyze the hydration of the alkyne to form an enol, which would then tautomerize to the corresponding methyl ketone.
In the context of cellular studies, the metabolic fate of the alkyne group could influence experimental outcomes by altering the structure of the label after conjugation or by participating in off-target reactions. For instance, the enzymatic conversion of the alkyne to a more reactive species could lead to unintended covalent modifications of other biomolecules. Research on related alkyne-containing molecules, such as 2-amino-5-hexynoic acid, has shown that the alkyne can interact with enzyme active sites, in that case acting as a surrogate for methionine in protein synthesis. researchgate.net
Receptor-Ligand Binding Dynamics of this compound
While this compound is designed as a reactive labeling agent rather than a specific ligand for a receptor, the possibility of its interaction with various receptor types, particularly before it has reacted with its intended target, cannot be entirely dismissed.
G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane proteins that recognize a wide array of ligands. Given the structural diversity of GPCR binding pockets, it is conceivable that a small molecule like this compound could exhibit weak, transient interactions with some members of this receptor family. However, without a specific pharmacophore designed to target a particular GPCR, any such binding is likely to be non-specific and of low affinity. There is currently no direct evidence to suggest that this compound acts as a modulator of GPCR signaling.
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small, lipophilic molecules. nih.govnih.gov The relatively small and somewhat lipophilic nature of this compound might allow it to diffuse across cellular membranes and potentially interact with the ligand-binding domains of nuclear receptors. However, similar to the case with GPCRs, the lack of a specific structural motif recognized by a known nuclear receptor makes significant functional modulation unlikely. Any observed effects on nuclear receptor pathways would warrant further investigation to distinguish between direct binding and indirect effects, for example, stemming from the modification of a coregulatory protein.
Protein-Hexynoic Acid STP Ester Interaction Profiling using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To quantitatively characterize the binding events that precede the covalent modification of proteins by this compound, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable. nih.govharvard.eduscispace.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edujaptamers.co.uk An ITC experiment to study the interaction of this compound with a target protein would involve titrating the compound into a solution containing the protein. The resulting thermogram would reveal the energetics of the non-covalent binding that occurs prior to the covalent reaction. This could provide insights into the initial recognition and affinity between the compound and the protein's surface, particularly near lysine (B10760008) residues.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. scispace.comnih.gov In this context, a target protein could be immobilized on the SPR chip, and a solution of this compound would be flowed over the surface. The resulting sensorgram would provide kinetic data on the association (k_on) and dissociation (k_off) rates of the non-covalent interaction. The ratio of these rates yields the equilibrium dissociation constant (K_D), providing a measure of binding affinity. This technique could be particularly useful for screening a panel of proteins to identify off-target interactions.
Table 2: Hypothetical Biophysical Data for Protein-Hexynoic Acid STP Ester Interaction
| Technique | Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|
| ITC | Binding Affinity (K_D) | µM - mM range | Indicates a weak to moderate non-covalent interaction, typical for a reactive probe before covalent modification. |
| Stoichiometry (n) | Variable | Would depend on the number of accessible lysine residues on the protein surface. | |
| Enthalpy (ΔH) | Exothermic or Endothermic | Provides insight into the nature of the binding forces (e.g., hydrogen bonding, van der Waals interactions). | |
| SPR | Association Rate (k_on) | 10³ - 10⁵ M⁻¹s⁻¹ | Reflects the rate at which the initial non-covalent complex is formed. |
This table presents hypothetical data to illustrate the type of information that could be obtained from such studies, as specific experimental data for this compound is not widely available.
Metabolic Pathway Elucidation of this compound in Controlled Biological Systems (e.g., isolated cells, organoids, non-human ex vivo models)
The metabolic fate of this compound in biological systems is a critical aspect of understanding its cellular activity and potential applications. While direct metabolic studies on this specific ester are not extensively documented in publicly available literature, its metabolism can be inferred from the known pathways of its constituent parts: a hexynoic acid core and a sulfotetrafluorophenyl (STP) ester group. The primary metabolic transformations are anticipated to involve hydrolysis of the ester bond, followed by the metabolism of the liberated hexynoic acid.
Upon entering a biological milieu, the STP ester is susceptible to hydrolysis, a reaction that can occur both spontaneously and enzymatically, catalyzed by various esterases present in cellular and extracellular environments. This hydrolysis would release hexynoic acid and the STP leaving group. The stability of STP esters is generally higher than that of N-hydroxysuccinimide (NHS) esters in aqueous conditions, which is a key feature for its use in bioconjugation. researchgate.netnih.gov However, over time and in the presence of esterases, this hydrolysis is an expected metabolic event.
The released hexynoic acid, a short-chain fatty acid containing a terminal alkyne group, would then be available to enter endogenous metabolic pathways. Short-chain fatty acids (SCFAs) are readily metabolized by many cell types. nih.govresearchgate.net The presence of the alkyne group makes hexynoic acid a valuable tool for tracking fatty acid metabolism using techniques like click chemistry. researchgate.netfrontiersin.orgchemimpex.comontosight.ainih.gov
The primary catabolic pathway for fatty acids is β-oxidation , which occurs within the mitochondria. It is plausible that hexynoic acid, once activated to its CoA thioester, Hexynoyl-CoA, would undergo this process. In β-oxidation, the fatty acid chain is sequentially shortened by two carbons per cycle, producing acetyl-CoA. For hexynoic acid, this would likely proceed for two cycles, yielding two molecules of acetyl-CoA and a terminal two-carbon acetylenic fragment, which may be further processed. nih.govnih.gov
An alternative catabolic route for some fatty acids is ω-oxidation , which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group. While typically more prominent for medium-chain fatty acids, it could potentially play a minor role in hexynoic acid metabolism.
The anabolic fate of hexynoic acid could involve its incorporation into more complex lipids, such as triglycerides or phospholipids. This has been observed with other alkyne-containing fatty acid analogs, which serve as reporters for lipid synthesis and modification. researchgate.netfrontiersin.org
Identification and Structural Characterization of this compound Metabolites
Based on the predicted metabolic pathways, the following metabolites of this compound can be anticipated in controlled biological systems.
Table 1: Potential Metabolites of this compound
| Metabolite | Parent Compound | Metabolic Process | Potential Biological Role/Significance |
| Hexynoic Acid | This compound | Ester Hydrolysis | Enters fatty acid metabolism; can be used as a metabolic probe. |
| Sulfotetrafluorophenol | This compound | Ester Hydrolysis | Leaving group; its own metabolic fate would need further investigation. |
| Hexynoyl-CoA | Hexynoic Acid | Fatty Acid Activation | Activated form for entry into β-oxidation and other metabolic pathways. |
| Acetyl-CoA | Hexynoyl-CoA | β-oxidation | Central metabolic intermediate; enters the Krebs cycle for energy production. |
| Butynoyl-CoA | Hexynoyl-CoA | One cycle of β-oxidation | Intermediate in the complete oxidation of hexynoic acid. |
| Hexynoic Acid Glucuronide | Hexynoic Acid | Glucuronidation (UGT) | Water-soluble conjugate for excretion. |
The structural characterization of these metabolites would typically be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The alkyne group provides a unique mass signature that can aid in the identification of hexynoic acid-containing metabolites in complex biological samples. nih.govfrontiersin.org
Role of Specific Enzyme Systems (e.g., Cytochrome P450, UGT) in this compound Biotransformation
The biotransformation of this compound and its primary metabolite, hexynoic acid, is likely mediated by several key enzyme systems.
Cytochrome P450 (CYP) Enzymes:
The Cytochrome P450 superfamily of enzymes are well-known for their role in the oxidation of a vast array of xenobiotics and endogenous compounds. medchemexpress.comacs.org The terminal alkyne group of hexynoic acid is a potential substrate for CYP-mediated oxidation. The oxidation of acetylenic compounds by CYPs can lead to the formation of reactive intermediates like ketenes. nih.gov In some instances, this can result in mechanism-based inactivation of the CYP enzyme itself. nih.gov Specific CYP isoforms that might be involved in the metabolism of hexynoic acid would need to be identified through in vitro studies using recombinant human CYP enzymes. Research on other alkyne-containing molecules has implicated various CYP isoforms, including CYP1A1, 1A2, and 2B1. medchemexpress.com An unprecedented cytochrome P450 enzyme, BisI, has been shown to construct the alkyne moiety in the biosynthesis of some natural products. researchgate.net
UDP-Glucuronosyltransferases (UGTs):
UDP-glucuronosyltransferases are Phase II metabolizing enzymes that conjugate a glucuronic acid moiety to various functional groups, including carboxylic acids, to increase their water solubility and facilitate their excretion. helsinki.fixenotech.com The carboxylic acid group of hexynoic acid makes it a probable substrate for UGT-mediated glucuronidation. This would result in the formation of a hexynoic acid acyl-glucuronide. Several UGT isoforms, such as UGT1A1, UGT1A9, UGT2B4, and UGT2B7, are known to be involved in the glucuronidation of nonsteroidal anti-inflammatory drugs (NSAIDs) which also contain carboxylic acid groups. mdpi.com Studies on the glucuronidation of bile acids have also identified UGT2A1 and UGT2A2 as active enzymes. nih.gov The specific UGT isoforms responsible for hexynoic acid glucuronidation would need to be determined experimentally.
Table 2: Enzyme Systems Potentially Involved in this compound Metabolism
| Enzyme System | Substrate | Metabolic Reaction | Potential Outcome |
| Esterases | This compound | Hydrolysis | Release of Hexynoic Acid and Sulfotetrafluorophenol. |
| Acyl-CoA Synthetases | Hexynoic Acid | Thioesterification | Formation of Hexynoyl-CoA for entry into β-oxidation. |
| Cytochrome P450 (CYP) Enzymes | Hexynoic Acid | Oxidation of the alkyne group | Formation of oxidized metabolites; potential for enzyme inactivation. nih.gov |
| UDP-Glucuronosyltransferases (UGTs) | Hexynoic Acid | Glucuronidation of the carboxylic acid | Formation of a water-soluble glucuronide conjugate for excretion. helsinki.fimdpi.comresearchgate.net |
Membrane Permeation and Transporter Interactions of this compound Across Model Biological Barriers
The ability of this compound to cross biological membranes is a key determinant of its access to intracellular targets and metabolic machinery. Model systems such as Caco-2 cell monolayers, which mimic the human intestinal epithelium, are often used to study membrane permeability. nih.govphysiology.orgmdpi.comresearchgate.net
The permeation of this compound itself is likely to be influenced by its lipophilicity. As an ester of a short-chain fatty acid, it is expected to have moderate lipophilicity, allowing for passive diffusion across the lipid bilayer of cell membranes.
Following hydrolysis, the permeation of hexynoic acid would be governed by mechanisms known for short-chain fatty acids. The uptake of SCFAs across cell membranes can occur via both passive diffusion and carrier-mediated transport. nih.govnih.govmdpi.commdpi.com
Passive Diffusion: In its protonated form, hexynoic acid can passively diffuse across the cell membrane. The low pH at the apical surface of the intestine would favor the protonated state, facilitating its absorption.
Carrier-Mediated Transport: Several transporter proteins are known to be involved in the uptake of SCFAs. These include:
Monocarboxylate Transporters (MCTs): MCT1 and MCT4 are proton-coupled transporters that mediate the electroneutral transport of SCFAs. nih.govmdpi.com
Sodium-coupled Monocarboxylate Transporter 1 (SMCT1; SLC5A8): This transporter facilitates the electrogenic uptake of SCFAs coupled to sodium ions. mdpi.com
Fatty Acid Transport Proteins (FATPs/SLC27): This family of proteins is involved in the uptake of long-chain fatty acids, but some members may also interact with shorter-chain fatty acids. berkeley.edu
Fatty Acid Translocase (FAT/CD36): While primarily associated with long-chain fatty acids, its potential interaction with shorter, modified fatty acids cannot be entirely ruled out. berkeley.edu
Studies using Caco-2 cells have demonstrated that while short-chain fatty acids like octanoate (B1194180) show linear uptake (indicative of passive diffusion), longer-chain fatty acids exhibit saturable uptake, suggesting the involvement of transporters. nih.gov Given that hexynoic acid is a six-carbon fatty acid, its transport is likely to involve a combination of passive diffusion and carrier-mediated processes.
Table 3: Potential Membrane Transporters for Hexynoic Acid
| Transporter Family | Specific Transporter(s) | Proposed Mechanism | Location in Model Systems (e.g., Caco-2 cells) |
| Monocarboxylate Transporters (MCTs) | MCT1, MCT4 | H+-coupled transport of the anionic form. nih.govmdpi.com | Apical and basolateral membranes. |
| Sodium-coupled Monocarboxylate Transporters (SMCTs) | SMCT1 (SLC5A8) | Na+-coupled transport of the anionic form. mdpi.com | Apical membrane. |
| Fatty Acid Transport Proteins (FATPs) | FATP family members | Facilitated transport, possibly coupled to activation. berkeley.edu | Apical and basolateral membranes. physiology.org |
Biological and Chemical Biology Applications of Hexynoic Acid Stp Ester
Hexynoic Acid STP Ester as a Chemical Probe for Molecular Target Identification
The dual functionality of this compound allows for its use as a chemical probe to identify and study molecular targets within complex biological systems. The STP ester group facilitates covalent attachment to proteins, while the alkyne handle enables subsequent detection or enrichment.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of enzymes in complex biological samples. nih.govumn.edu This technique often employs chemical probes that covalently bind to the active sites of specific enzyme families.
While direct applications of this compound in published ABPP studies are not extensively documented in the provided search results, its properties are highly amenable to the design of ABPP probes. A derivative of this compound could be designed to target a specific class of enzymes. For instance, by modifying the hexynoic acid backbone to mimic an enzyme's natural substrate, a targeted ABPP probe can be created. The STP ester would serve as the reactive group to covalently link the probe to a nucleophilic residue in the enzyme's active site. The terminal alkyne then acts as a bioorthogonal handle for downstream applications.
The general workflow for such an approach would involve:
Probe Design and Synthesis: A derivative of this compound is synthesized to include a recognition element for the enzyme class of interest.
Labeling: The probe is incubated with a complex biological sample (e.g., cell lysate, tissue homogenate) to allow for covalent labeling of active enzymes.
Detection/Enrichment: The alkyne-labeled proteins are detected or enriched using a reporter tag that contains a complementary azide (B81097) group, via click chemistry. This reporter could be a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.
This strategy allows for the selective profiling of enzyme activities, providing insights into their roles in various physiological and pathological processes.
Proximity ligation and photoaffinity labeling are powerful techniques for studying protein-protein interactions and identifying binding partners. nih.govnih.gov this compound can be incorporated into molecules designed for these assays.
In the context of photoaffinity labeling , a modulator molecule targeting a specific protein could be synthesized to include three key components: a recognition element, a photo-reactive group (e.g., an azido (B1232118) or diazirine group), and a this compound-derived alkyne handle. Upon binding to the target protein, the photo-reactive group is activated by UV light, leading to a covalent cross-link with the protein. The alkyne handle can then be used to attach a reporter tag for visualization or purification.
For proximity ligation assays , a bifunctional molecule could be created where one end binds to a known protein of interest and the other end is a reactive moiety derived from this compound. This reactive group can then covalently label nearby interacting proteins. The incorporated alkyne provides a means for subsequent detection and identification of these proximal partners. While specific examples using this compound were not found, the principles of these techniques are well-established.
Development of Bioorthogonal Ligation Tools Utilizing the Alkyne Group of this compound
The terminal alkyne of this compound is a key feature for its application in bioorthogonal chemistry. This alkyne can undergo highly specific and efficient "click" reactions with azide-containing molecules, even within the complex environment of a living cell. smolecule.comrsc.org
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide. rsc.orgnih.govnih.gov After labeling a biomolecule with this compound, the resulting alkyne-modified molecule can be conjugated to an azide-containing reporter molecule (e.g., a fluorophore, biotin, or drug molecule) in the presence of a copper(I) catalyst. nih.govresearchgate.net
This reaction is known for its high efficiency, specificity, and biocompatibility under controlled conditions. rsc.orgnih.gov Ligands such as TBTA and THPTA are often used to stabilize the copper(I) catalyst and enhance reaction rates in aqueous environments. lumiprobe.com The CuAAC reaction is a cornerstone of bioconjugation and has been extensively used for labeling proteins, nucleic acids, and other biomolecules for various applications, including proteomics and drug discovery. smolecule.comnih.gov
| Component | Function | Example |
|---|---|---|
| Alkyne Source | Biomolecule labeled with this compound | Alkyne-modified protein |
| Azide Source | Reporter or functional molecule | Azide-fluorophore, Azide-biotin |
| Catalyst | Facilitates the cycloaddition reaction | Copper(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |
| Ligand | Stabilizes Cu(I) and accelerates the reaction | TBTA, THPTA lumiprobe.com |
A significant limitation of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. nih.govnih.govgoogle.com
While this compound itself contains a terminal alkyne and is not a strained cyclooctyne, it can be used in SPAAC-based strategies in a reverse-labeling approach. In this scenario, a biomolecule of interest is first metabolically or genetically engineered to contain an azide group. Then, a probe molecule containing a strained cyclooctyne and a reactive group (like an STP ester) could be used for labeling. However, the more direct application involves modifying a molecule with a strained cyclooctyne that also contains an NHS or STP ester. For example, DBCO-NHS or DBCO-STP esters are commercially available for this purpose. lumiprobe.com
The principles of SPAAC have been successfully applied to label and visualize various cellular processes in living organisms, such as tracking newly synthesized proteins and imaging glycans. nih.govnih.gov
This compound as a Precursor for Bioconjugation and Advanced Imaging Agents
The ability to introduce a terminal alkyne into biomolecules makes this compound a valuable precursor for creating complex bioconjugates and advanced imaging agents. smolecule.comalabiolab.ro Once a protein or peptide is labeled with the alkyne handle, it can be further functionalized through click chemistry.
For example, a fluorescent dye containing an azide group can be "clicked" onto the alkyne-modified protein, creating a fluorescently labeled protein for use in various imaging techniques like fluorescence microscopy. alabiolab.ro A wide array of azide-functionalized fluorescent dyes with different spectral properties are available for this purpose. alabiolab.ro
Similarly, other functionalities can be introduced, such as:
Biotin tags for affinity purification and detection using streptavidin conjugates. lumiprobe.com
Drug molecules for targeted drug delivery. smolecule.com
Cross-linkers to study molecular interactions.
| Final Product | Components Clicked Together | Application |
|---|---|---|
| Fluorescently Labeled Protein | Alkyne-Protein + Azide-Fluorophore | Cellular Imaging, Flow Cytometry |
| Biotinylated Protein | Alkyne-Protein + Azide-Biotin | Affinity Purification, Western Blotting |
| Protein-Drug Conjugate | Alkyne-Protein + Azide-Drug | Targeted Therapy |
Synthesis of Fluorescent Probes and Chemiluminescent Reporters Incorporating this compound
The synthesis of fluorescent probes and chemiluminescent reporters using this compound is a primary application of this reagent. The process involves a two-step modular strategy. First, an amine-containing fluorescent dye, quencher, or chemiluminescent molecule is reacted with this compound. lumiprobe.com The STP ester group reacts with a primary amine on the reporter molecule to form a stable amide bond, thereby covalently attaching the hexynoic acid linker and its terminal alkyne functionality. lumiprobe.com
This initial reaction yields an alkyne-modified reporter molecule. This new molecule can then be conjugated to any azide-bearing target molecule, such as a protein, nucleic acid, or small molecule, through a copper-catalyzed click reaction. lumiprobe.com This approach provides a versatile method for creating custom probes for various biological assays, including fluorescence microscopy, flow cytometry, and Western blotting. The high efficiency and specificity of the click reaction allow for reliable labeling under mild, biocompatible conditions.
Below is a table of fluorescent dyes with amine groups that are potential candidates for modification with this compound.
| Fluorophore Class | Amine-Reactive Examples | Potential Application |
| Cyanine Dyes | Amino-dPEG®-Cyanine3 | FRET, Microscopy |
| Rhodamine Dyes | TAMRA (Tetramethylrhodamine) cadaverine | Fluorescence Polarization |
| Fluorescein Dyes | Fluorescein cadaverine | Flow Cytometry, ELISA |
| Alexa Fluor Dyes | Alexa Fluor 488 cadaverine | High-Resolution Imaging |
This table represents examples of dye classes that can be synthesized with amine functionalities, making them suitable for reaction with this compound.
Development of Radiotracers and PET Imaging Agents Using this compound Scaffolds
The development of radiotracers for Positron Emission Tomography (PET) imaging represents a significant area in diagnostic medicine and oncology research. nih.gov Modular strategies that decouple the radiolabeling step from the synthesis of the targeting biomolecule are increasingly favored. nih.gov this compound is well-suited for these modular approaches.
The strategy involves first modifying a targeting molecule, such as a peptide, antibody, or small molecule, with this compound to introduce a terminal alkyne. antibodies.com Separately, a positron-emitting radionuclide is incorporated into a small, azide-containing molecule. The final step is the conjugation of the alkyne-modified targeting vector with the azide-bearing radiolabel via a click reaction. nih.gov This method is advantageous because the often harsh conditions required for radiolabeling can be performed on a small, robust precursor molecule, preserving the integrity of the sensitive biomolecule. nih.gov A similar approach has been described for the synthesis of a prodrug where a derivative of 5-hexynoic acid was utilized in a click reaction to link components. acs.org
The short half-life of many PET isotopes necessitates rapid and efficient synthesis, a requirement that the high kinetics of click chemistry helps to meet. nih.gov This methodology allows for the creation of a wide array of PET imaging agents for non-invasive assessment of pharmacokinetics and pharmacodynamics. nih.gov
| Radionuclide | Half-Life | Common Use in PET |
| Fluorine-18 (¹⁸F) | ~110 minutes | Labeling of various tracers (e.g., FDG) |
| Carbon-11 (¹¹C) | ~20 minutes | Labeling of organic molecules |
| Gallium-68 (⁶⁸Ga) | ~68 minutes | Labeling of peptides (e.g., DOTA-peptides) |
| Copper-64 (⁶⁴Cu) | ~12.7 hours | Longer-term imaging of antibodies |
This table lists common radionuclides used in PET imaging that could potentially be incorporated into azide-containing precursors for use in click chemistry with this compound-modified scaffolds. nih.gov
Functional Studies in Model Biological Systems (e.g., isolated primary cells, immortalized cell lines, organ-on-a-chip platforms, non-human cellular models)
Cellular Uptake, Intracellular Distribution, and Subcellular Localization of this compound
Direct studies on the cellular uptake and localization of this compound itself are not its primary research application. Instead, this reagent is a tool used to study the cellular fate of other molecules. antibodies.com The process involves labeling a biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) with this compound to introduce an alkyne tag. lumiprobe.com
Once the alkyne-tagged biomolecule is introduced to a cellular system, it can be tracked by using a reporter molecule, such as a fluorescent dye containing an azide group. researchgate.net The azide-reporter is added to the cells, where it undergoes a click reaction with the alkyne-tagged biomolecule. This bioorthogonal reaction allows for the visualization of the target molecule's uptake, transport within the cell, and final subcellular destination using imaging techniques like fluorescence microscopy. nih.gov The mechanisms by which the labeled molecules enter cells depend entirely on the properties of the biomolecule itself, not the small hexynoic acid tag. nih.gov For instance, large protein conjugates may be taken up via endocytosis, while smaller molecules might use different transport mechanisms. nih.gov The localization of acid phosphatases and esterases has been studied in plant cells to determine their distribution in compartments like the cell wall or vacuole. nih.govnih.gov
Modulation of Specific Intracellular Signaling Pathways and Gene Expression by this compound
This compound is designed as a bioorthogonal labeling reagent and is not intended to have direct biological activity or to modulate intracellular signaling pathways or gene expression. antibodies.comnih.gov Its function is to covalently attach an alkyne handle to amine-containing molecules. lumiprobe.com Any observed modulation of cellular processes would be attributable to the biomolecule to which the hexynoic acid moiety is attached, or potentially as an unintended consequence of the modification itself.
Research into the modulation of signaling pathways often involves specific bioactive molecules, such as lipids or kinase inhibitors, that directly interact with cellular components. nih.govnih.gov Similarly, changes in gene expression are typically induced by specific factors that affect transcription or chromatin structure. nih.gov For example, studies have shown that adaptation to acidic environments can alter gene expression related to metabolism and cell cycle in cancer cells. nih.gov While this compound could be used to label proteins involved in these pathways for tracking or pull-down experiments, it is not the active modulator. The introduction of such a small, chemically stable tag is generally presumed to have a minimal impact on the function of the labeled protein, although this must be validated for each specific conjugate.
Exploration of Biosynthetic Pathways Involving this compound-like Structures in Natural Product Synthesis
This compound is a synthetic chemical compound and is not known to be produced through any natural biosynthetic pathways. antibodies.comsmolecule.com Its structure is designed for specific chemical reactivity in bioconjugation applications. lumiprobe.com
However, the alkyne functional group itself is found in a variety of natural products isolated from plants, fungi, and bacteria. researchgate.netnih.gov These acetylenic natural products can exhibit a range of biological activities, including antibiotic and anticancer properties. nih.gov The biosynthesis of these alkyne moieties is an area of active research. Studies suggest that enzymes such as desaturases are responsible for the formation of the triple bond from an alkene or alkane precursor. nih.gov
In the field of synthetic chemistry, alkyne-containing building blocks are crucial intermediates in the total synthesis of complex natural products. rsc.org Reactions like the Corey-Fuchs reaction are used to create terminal alkynes, which can then be elaborated into the final natural product structure. rsc.org The alkyne zipper reaction, which isomerizes an internal alkyne to a terminal position, is another important tool in natural product synthesis. mdpi.com Therefore, while this compound is not a natural product, the hexynoic acid core represents a simple alkyne-containing carboxylic acid, a structural motif relevant to the synthesis and biosynthesis of numerous bioactive compounds. nih.govrsc.orgmdpi.com
Advanced Analytical Methodologies for Detection and Quantification of Hexynoic Acid Stp Ester
Development of High-Sensitivity LC-MS/MS Methods for Trace Analysis of Hexynoic Acid STP Ester in Complex Biological and Environmental Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of this compound in intricate biological and environmental samples. The development of high-sensitivity LC-MS/MS methods is predicated on the optimization of chromatographic separation and mass spectrometric detection parameters to achieve low limits of detection (LOD) and quantification (LOQ).
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, utilizing C18 columns to effectively separate the relatively nonpolar this compound from more polar matrix components. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to enhance protonation, is crucial for achieving sharp peak shapes and resolving the analyte from interferences.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique for this compound, given the presence of atoms amenable to protonation. Multiple reaction monitoring (MRM) is the gold standard for quantification, providing high selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Sample Preparation: The complexity of biological matrices such as plasma, urine, and tissue homogenates, as well as environmental samples like wastewater, necessitates robust sample preparation techniques to minimize matrix effects. nih.govresearchgate.net Common approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the matrix and the required level of clean-up. uab.edu
Method Validation: A comprehensive validation of the LC-MS/MS method is imperative to ensure its reliability. uab.edunih.gov Key validation parameters include linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | [M+H]+ → Product Ion (Hypothetical) |
| Collision Energy | Optimized for specific transition |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Metabolite Profiling of this compound
High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap and time-of-flight (TOF) mass spectrometry, offers significant advantages for the analysis of this compound and its metabolites. nih.gov HRMS provides high mass accuracy and resolution, enabling the determination of elemental composition and facilitating the identification of unknown metabolites. nih.govspringernature.com
Isotopic Pattern Analysis: The presence of sulfur in the sulfotetrafluorophenyl (STP) ester group of this compound results in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope can be accurately measured by HRMS, providing an additional layer of confirmation for the presence of the compound in complex samples.
Metabolite Profiling: In biological systems, this compound can undergo various metabolic transformations. HRMS coupled with liquid chromatography is a powerful tool for untargeted and targeted metabolomics studies to identify these metabolites. mdpi.comnih.gov By comparing the full-scan mass spectra of control and treated samples, potential metabolites can be detected. Subsequent MS/MS fragmentation analysis, aided by the high mass accuracy of both precursor and product ions, allows for the structural elucidation of these metabolites.
Data Analysis: The large and complex datasets generated by HRMS require sophisticated data processing software. These tools facilitate peak picking, alignment, and statistical analysis to identify significant features corresponding to potential metabolites.
Table 2: Potential Metabolic Transformations of this compound Detectable by HRMS
| Metabolic Reaction | Mass Change |
| Hydroxylation | +15.9949 Da |
| Reduction of Alkyne | +2.0157 Da or +4.0313 Da |
| Hydrolysis of Ester | -257.9715 Da (loss of STP group) |
| Glucuronidation | +176.0321 Da |
| Sulfation | +79.9568 Da |
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Separation and Detection of this compound
Capillary electrophoresis (CE) and microfluidic systems present viable alternatives to HPLC for the rapid and efficient separation of this compound. nih.gov These techniques offer advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.
Capillary Zone Electrophoresis (CZE): In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. nih.gov The separation is based on the charge-to-size ratio of the analytes. For the analysis of this compound, the buffer pH can be optimized to ensure the compound carries a net charge, enabling its separation from neutral and oppositely charged species.
Micellar Electrokinetic Chromatography (MEKC): MEKC, a mode of CE, can be used for the separation of neutral and charged analytes. Surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudostationary phase. The partitioning of this compound between the aqueous buffer and the micelles facilitates its separation.
Microfluidic Systems: Microfluidic devices, or "lab-on-a-chip" systems, integrate sample preparation, separation, and detection steps onto a single chip. These systems offer the potential for high-throughput analysis of this compound with minimal manual intervention.
Detection: Detection in CE and microfluidic systems is typically achieved using UV-Vis absorbance or laser-induced fluorescence (LIF) if a fluorescent tag is introduced. Coupling these separation techniques with mass spectrometry (CE-MS) provides enhanced selectivity and structural information.
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Feature | LC-MS/MS | HRMS | CE |
| Primary Application | Targeted Quantification | Metabolite ID, Isotopic Analysis | High-Throughput Screening |
| Sensitivity | Very High | High | Moderate to High |
| Selectivity | Very High | Very High | High |
| Throughput | Moderate | Moderate | High |
| Cost | High | Very High | Moderate |
| Sample Volume | Low (µL) | Low (µL) | Very Low (nL) |
Development of Immunoassays and Electrochemical Biosensors for Specific Detection of this compound
For rapid and specific detection of this compound, particularly in point-of-care or field settings, immunoassays and electrochemical biosensors offer promising avenues.
Immunoassays: The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would require the production of antibodies that specifically recognize this compound. This involves synthesizing a hapten by conjugating the molecule to a carrier protein to elicit an immune response. Once specific antibodies are generated, a competitive or sandwich ELISA format can be developed for high-throughput screening of samples.
Electrochemical Biosensors: Electrochemical biosensors provide a sensitive and portable platform for the detection of this compound. nih.gov A biosensor could be designed based on several principles:
Enzyme-based sensors: An enzyme that specifically interacts with the hexynoic acid or the STP ester moiety could be immobilized on an electrode surface. The enzymatic reaction would produce an electroactive species that can be detected.
Aptamer-based sensors: Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, could be selected to bind with high affinity to this compound. The binding event can be transduced into an electrochemical signal.
Click chemistry-based sensors: The terminal alkyne group of this compound can be exploited for detection. An electrode surface can be modified with an azide-containing probe. In the presence of the analyte and a copper catalyst, a "click" reaction occurs, leading to a measurable change in the electrochemical properties of the electrode.
Table 4: Overview of Biosensor Approaches for this compound
| Sensor Type | Recognition Element | Transduction Principle |
| Immunoassay (ELISA) | Antibody | Colorimetric, Fluorometric |
| Enzyme-based Biosensor | Enzyme | Amperometric, Potentiometric |
| Aptamer-based Biosensor | Aptamer | Impedimetric, Voltammetric |
| Click Chemistry Biosensor | Azide (B81097) Probe | Electrochemical Impedance Spectroscopy |
Chromatographic Chiral Separations (HPLC, GC) for Enantiomeric Purity Assessment of this compound
While Hexynoic acid itself is not chiral, derivatives or precursors used in its synthesis may be. If a chiral center is present in the molecule, the assessment of enantiomeric purity is crucial, as enantiomers can exhibit different biological activities. vt.educsfarmacie.cz
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for enantiomeric separation. csfarmacie.cz This can be achieved through two main approaches:
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed. vt.edu
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column. mdpi.com
Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, chiral GC can be an effective separation technique. This method employs a capillary column coated with a chiral stationary phase.
Method Development: The development of a chiral separation method involves screening different CSPs and mobile phases to achieve optimal resolution between the enantiomers. The choice of mobile phase (normal-phase or reversed-phase) and the addition of modifiers can significantly impact the separation.
Table 5: Approaches for Chiral Separation of this compound Derivatives
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers separated on a Chiral Stationary Phase (CSP). | Direct analysis, no derivatization needed. | CSPs can be expensive, method development can be extensive. |
| Indirect Chiral HPLC | Enantiomers derivatized to form diastereomers, separated on an achiral column. | Can use standard columns, may improve detection. | Derivatization adds a step, requires a pure chiral derivatizing agent. |
| Chiral GC | Separation of volatile enantiomers on a chiral GC column. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes, may require derivatization. |
Future Research Trajectories and Theoretical Implications of Hexynoic Acid Stp Ester Research
Exploration of Next-Generation Analogues of Hexynoic Acid STP Ester with Enhanced Selectivity and Modulated Reactivity
The development of next-generation analogues of this compound is a promising avenue for achieving greater control over biomolecule labeling. Current research efforts are theoretically directed towards fine-tuning the reactivity of the STP ester and introducing functionalities that allow for more selective targeting of specific amino acids or even specific sites on a protein.
Future analogues could incorporate moieties that modulate the reactivity of the STP ester, allowing for a broader range of reaction conditions and greater resistance to hydrolysis. lumiprobe.comaxispharm.com This could involve the introduction of electron-withdrawing or -donating groups on the sulfotetrafluorophenyl ring to either increase or decrease the ester's susceptibility to nucleophilic attack.
Furthermore, to enhance selectivity, analogues could be designed to exploit the local microenvironment of a target protein. For example, incorporating a pH-sensitive group could render the STP ester active only in the acidic environment of a tumor, enabling targeted labeling in vivo. Similarly, analogues with photo-cleavable linkers could allow for the controlled release of the labeling reagent at a specific time and location.
A key area of exploration will be the development of analogues with altered linker lengths and compositions. The hexynoic acid linker is relatively short; longer polyethylene (B3416737) glycol (PEG) based linkers could improve solubility and reduce steric hindrance, facilitating the labeling of proteins within complex biological systems. lumiprobe.com
| Analogue ID | Modification | Predicted Enhancement | Potential Application |
| HA-STP-N1 | Electron-withdrawing group on STP ring | Increased reactivity | Rapid labeling of low-abundance proteins |
| HA-STP-P1 | Photo-cleavable linker | Spatiotemporal control of labeling | In vivo imaging and drug delivery |
| HA-STP-L1 | Extended PEG linker | Improved solubility and reduced steric hindrance | Labeling of proteins in crowded cellular environments |
Integration of this compound into Advanced Materials Science (e.g., Polymer Scaffolds, Hydrogels, Self-Assembled Nanostructures)
The dual functionality of this compound makes it an ideal candidate for the functionalization and crosslinking of advanced materials. In the realm of tissue engineering, this compound could be used to immobilize bioactive peptides or growth factors onto polymer scaffolds. mdpi.com The STP ester would react with amine groups on the polymer backbone, while the alkyne handle would be available for the subsequent attachment of azide-modified biomolecules via click chemistry. This approach would allow for the creation of scaffolds with precisely controlled biochemical cues to guide cell growth and differentiation.
In the field of hydrogels, this compound could serve as a versatile crosslinking agent. By reacting with amine-functionalized polymers, it can form stable hydrogel networks. The terminal alkyne groups within the hydrogel matrix would then provide sites for post-fabrication modification, enabling the introduction of drugs, imaging agents, or other functional molecules. This would be particularly useful for creating stimuli-responsive hydrogels, where the release of an encapsulated therapeutic could be triggered by an external stimulus. researchgate.netsciexplor.com
Furthermore, the principles of self-assembly could be harnessed by modifying peptides with this compound. The resulting amphiphilic peptides could self-assemble into well-defined nanostructures such as nanofibers or nanotubes. The surface of these nanostructures would be decorated with alkyne groups, providing a platform for the attachment of various functionalities. Such self-assembled nanostructures could find applications in drug delivery, biosensing, and catalysis.
| Material Type | Role of this compound | Potential Advantage |
| Polymer Scaffold | Surface functionalization | Precise control over bioactive cues |
| Hydrogel | Crosslinking and functionalization | Tunable mechanical and biochemical properties |
| Self-Assembled Nanostructure | Functional building block | Creation of multivalent nanoplatforms |
Computational Design and De Novo Synthesis of this compound Derivatives with Predictable Biochemical Properties
Computational modeling and de novo synthesis represent a paradigm shift in the design of chemical probes with tailored properties. By employing quantum mechanics and molecular dynamics simulations, it is possible to predict the reactivity and selectivity of novel this compound derivatives before they are synthesized. nih.gov This in silico approach can accelerate the discovery of analogues with desired biochemical characteristics, such as enhanced stability in biological media or specific affinity for a particular protein.
De novo design algorithms can be used to generate virtual libraries of this compound derivatives with diverse chemical structures. These virtual compounds can then be screened for their predicted ability to bind to a target protein or to participate in a specific biological pathway. This computational screening can identify promising candidates for synthesis and experimental validation, significantly reducing the time and resources required for probe development.
For instance, a computational model could be developed to predict the binding affinity of different this compound derivatives to a specific enzyme. The model could take into account factors such as the shape and charge of the binding pocket, as well as the chemical properties of the derivative. This would allow for the rational design of derivatives that act as potent and selective inhibitors of the enzyme.
| Computational Method | Predicted Property | Impact on Derivative Design |
| Quantum Mechanics | Reactivity of STP ester | Optimization of labeling efficiency |
| Molecular Dynamics | Binding affinity to target protein | Design of selective probes and inhibitors |
| De Novo Design | Novel chemical scaffolds | Discovery of derivatives with unique properties |
Potential Roles of this compound in Unraveling Fundamental Biological Processes and Disease Mechanisms
The ability of this compound to label proteins makes it a powerful tool for investigating fundamental biological processes and the molecular basis of disease. By attaching a fluorescent dye or an affinity tag to the alkyne handle, researchers can track the localization, trafficking, and interactions of specific proteins within living cells.
One key application lies in the study of post-translational modifications (PTMs). researchgate.netnih.gov Many proteins are modified with chemical groups after translation, and these modifications play a crucial role in regulating their function. By using this compound in combination with mass spectrometry, it is possible to identify the sites of PTMs and to quantify their abundance in different cellular states. This information can provide valuable insights into the role of PTMs in health and disease.
Furthermore, this compound can be used to probe enzyme activity and to identify novel enzyme inhibitors. By designing derivatives that mimic the natural substrate of an enzyme, it is possible to develop activity-based probes that covalently label the active site of the enzyme. These probes can be used to measure enzyme activity in complex biological samples and to screen for small molecules that inhibit the enzyme. This approach has the potential to accelerate the discovery of new drugs for a wide range of diseases. semanticscholar.org
Emerging Methodologies for Deeper Mechanistic Insights into this compound Interactions at the Atomic Level
To fully understand the utility of this compound as a chemical probe, it is essential to gain a detailed understanding of its interactions with biomolecules at the atomic level. Emerging methodologies in structural biology and biophysics are poised to provide these insights.
High-resolution nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of proteins that have been labeled with this compound. acs.org This can reveal the precise location of the label on the protein surface and can provide information about how the label affects the protein's structure and dynamics.
Advanced mass spectrometry techniques, such as top-down proteomics and hydrogen-deuterium exchange mass spectrometry, can provide detailed information about the stoichiometry and location of labeling, as well as changes in protein conformation upon modification. nih.govnih.gov These methods can be used to map the binding site of the probe on a target protein and to identify any allosteric changes that occur upon binding.
By combining these experimental techniques with computational modeling, it will be possible to build a comprehensive picture of the interactions between this compound and its biological targets. This knowledge will be invaluable for the design of next-generation probes with improved performance and for the interpretation of data obtained using these probes.
Conclusion: Synthesis, Mechanisms, and Applications of Hexynoic Acid Stp Ester in Advancing Chemical Biology
Summary of Key Findings on Hexynoic Acid STP Ester Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process that begins with the preparation of hex-5-ynoic acid. A common synthetic route to hex-5-ynoic acid starts from cyclohexanone, which undergoes a series of reactions including bromination and dehydrobromination of an intermediate, hex-5-enoic acid. researchgate.net Once hex-5-ynoic acid is obtained, it is then coupled with a sulfotetrafluorophenyl (STP) group. This is typically achieved through an esterification reaction where the carboxylic acid of hexynoic acid is activated and reacted with 4-sulfo-2,3,5,6-tetrafluorophenol. The use of coupling agents is common in such esterifications to facilitate the reaction.
The structural characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of the hexynoic acid backbone and the sulfotetrafluorophenyl ring. rsc.orgchemicalbook.comscribd.com
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight of the compound, further confirming its elemental composition. lumiprobe.comnih.govnih.gov The molecular formula for the sodium salt of this compound is C₁₂H₇F₄NaO₅S. axispharm.com
High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to assess the purity of the synthesized compound, which is typically reported to be ≥95%. lumiprobe.comaxispharm.com
| Property | Value |
| Molecular Formula | C₁₂H₇F₄NaO₅S |
| Molecular Weight | 362.23 g/mol |
| Purity | ≥95% |
| Solubility | Good in water, DMF, DMSO |
| Storage Conditions | -20°C in the dark |
Recapitulation of Mechanistic Insights and Biological Modulations of this compound
This compound is designed to be a highly efficient labeling agent for primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. lumiprobe.commdpi.com The reactivity of the STP ester is central to its function. STP esters are excellent alternatives to the more conventional N-hydroxysuccinimide (NHS) esters, primarily due to their enhanced water solubility and greater stability towards hydrolysis in aqueous environments. axispharm.comlumiprobe.com This improved stability allows for a better ratio of labeling to hydrolysis, leading to more efficient bioconjugation. axispharm.com
The mechanism of action involves a nucleophilic acyl substitution reaction. mdpi.com The primary amine of a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the STP ester. This leads to the formation of a stable amide bond and the release of the sulfotetrafluorophenyl leaving group. mdpi.com The reaction is typically carried out in a buffer with a slightly basic pH (around 8.3-8.5) to ensure that the primary amine is in its deprotonated, nucleophilic state. lumiprobe.com
The biological modulations enabled by this compound stem from the introduction of a terminal alkyne group onto the target biomolecule. This alkyne serves as a versatile chemical handle for subsequent "click chemistry" reactions. broadpharm.com The most common click reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent attachment of a wide variety of azide-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. broadpharm.com This two-step approach provides a powerful strategy for the detection, visualization, and isolation of labeled biomolecules.
Concluding Remarks on the Versatility and Research Utility of this compound in Contemporary Chemical Research
This compound stands out as a valuable reagent in the field of chemical biology due to its dual functionality and enhanced reactivity in aqueous conditions. Its ability to efficiently label primary amines and introduce a bioorthogonal alkyne handle has made it a key tool for a wide range of applications.
The versatility of this compound is evident in its use in proteomics for the identification and quantification of proteins, in cell biology for the imaging and tracking of biomolecules, and in drug discovery for the development of targeted therapies. broadpharm.com The enhanced water solubility and hydrolytic stability of the STP ester moiety address some of the key limitations of traditional NHS esters, making it a more robust and efficient choice for bioconjugation in complex biological samples. axispharm.comlumiprobe.com
Q & A
Q. What are the optimal synthetic routes and purification methods for Hexynoic acid STP ester?
this compound is synthesized via reaction of hexynoic acid with tris(pentafluorophenyl)phosphine (STP) ester under anhydrous conditions. Purification typically involves column chromatography using silica gel and non-polar solvents to isolate the product. Characterization is achieved via -NMR, -NMR, and mass spectrometry (MS) to confirm molecular identity (CHFOSNa, MW 362.23) and purity (>95%) .
Q. How does the STP ester group compare to NHS esters in amine modification reactions?
STP esters exhibit superior hydrolytic stability compared to NHS esters, enabling reactions under broader pH ranges (6.5–8.5) and extended reaction times. They react selectively with primary amines (-NH) in aqueous or organic solvents, making them ideal for conjugating amine-containing biomolecules (e.g., peptides, proteins) without requiring stringent pH control .
Q. What are the critical storage and handling protocols for this compound?
Store aliquots at <-20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as hydrolysis can degrade the ester functionality. For experimental use, prepare fresh solutions in anhydrous DMSO or DMF and maintain reaction temperatures below 40°C to preserve stability .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound to amine-containing biomolecules?
Optimize the molar ratio (1:1 to 1:5, reagent-to-amine) and reaction time (2–24 hours) based on the target molecule’s amine accessibility. Use buffer systems like PBS (pH 7.4) or HEPES (pH 8.0) with 10–20% DMSO to enhance solubility. Monitor conjugation efficiency via MALDI-TOF MS or SDS-PAGE with Coomassie staining .
Q. What strategies mitigate side reactions (e.g., hydrolysis or competing nucleophiles) during STP ester-mediated bioconjugation?
Q. How does this compound perform in click chemistry applications compared to other alkyne derivatives?
The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. Unlike bulkier alkyne-PEG derivatives, its compact structure minimizes steric hindrance, improving reaction kinetics. However, its solubility in aqueous systems may require PEGylated co-solvents .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
Q. How can researchers troubleshoot low yields in STP ester-mediated protein labeling?
- Amine availability : Pre-treat proteins with denaturants (e.g., urea) to expose buried lysine residues.
- Reagent solubility : Increase DMSO concentration (up to 30%) or use surfactants (e.g., Tween-20).
- Side reaction screening : Perform thiol (-SH) blocking with iodoacetamide to prevent cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
